methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of indole derivatives with pyrazole carboxylates. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be introduced through cyclization reactions involving hydrazine and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced forms of the ester group, potentially leading to alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
1H-Pyrazole-5-carboxylate: Contains the pyrazole ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of both indole and pyrazole rings in a single molecule, which can result in distinct biological activities and chemical properties compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFMGDVQFVYLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890006-20-9 |
Source
|
Record name | methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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